Home > Products > Screening Compounds P78407 > Grazoprevir sodium
Grazoprevir sodium - 1425038-27-2

Grazoprevir sodium

Catalog Number: EVT-253411
CAS Number: 1425038-27-2
Molecular Formula: C38H49N6NaO9S
Molecular Weight: 788.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK-5172 is a novel P2-P4 quinoxaline macrocyclic HCV NS3/4a protease inhibitor currently in clinical development.IC50 Value: 7.4 nM and 7 nM for genotype 1b and 1a respectively, in replicon system [1]Target: HCV NS3/4a proteasein vitro: In biochemical assays, MK-5172 was effective against a panel of major genotypes and variants engineered with common resistant mutations observed in clinical studies with other NS3/4a protease inhibitors. In the replicon assay, MK-5172 demonstrated subnanomolar to low-nanomolar EC50s against genotypes 1a, 1b, and 2a [2].in vivo: In rats, MK-5172 showed a plasma clearance of 28 ml/min/kg and plasma half-life of 1.4 hr. When dosed p.o. at 5 mg/kg, the plasma exposure of MK-5172 was good with an AUC of 0.7 uM.hr. The liver exposure of the compound was quite good (23 uM at 4 hr), and MK-5172 remained in liver 24 hr after a single p.o. 5 mg/kg dose. At 24 hr, the liver concentration of MK-5172 was 0.2 uM, which was over 25-fold higher than the IC50 in the replicon assay with 50% NHS. When dosed to dogs, MK-5172 showed low clearance of 5 ml/min/kg and a 3 hr half-life after i.v. 2 mg/kg dosing and had good plasma exposure (AUC=0.4 uM.hr) after a p.o. 1 mg/kg dose [1].Clinical trial: Evaluation of Hepatic Pharmacokinetics for MK-5172 in Participants With Chronic Hepatitis C . Phase1
Source and Classification

Grazoprevir sodium is classified as a direct-acting antiviral agent and belongs to the category of protease inhibitors. It is synthesized from various chemical precursors and has been developed by Merck Sharp & Dohme Corp. The compound has undergone extensive patenting processes to secure its formulation and use in pharmaceutical applications .

Synthesis Analysis

Methods of Synthesis

  1. Formation of Key Intermediates: Utilizing specific reagents and conditions to construct the necessary molecular framework.
  2. Coupling Reactions: Employing coupling strategies to assemble the final structure of grazoprevir.
  3. Purification: Achieving a high purity level (>99.8%) through crystallization or chromatography techniques.

Technical Details

The synthesis process is characterized by its efficiency and the ability to produce large quantities of the compound while maintaining high purity levels, crucial for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Grazoprevir sodium has a complex molecular structure that can be represented by its chemical formula C28H35N5O7SC_{28}H_{35}N_{5}O_{7}S with a molecular weight of approximately 573.7 g/mol. The compound features:

  • A macrolactam core.
  • Multiple functional groups that contribute to its biological activity.
  • Specific stereochemistry that is critical for its interaction with the target protease.

The structural representation can be visualized using computational chemistry software or databases that provide 3D molecular models.

Chemical Reactions Analysis

Reactions Involved

Grazoprevir sodium undergoes various chemical reactions during its synthesis and application:

  1. Hydrolysis: Involves the breakdown of the compound in aqueous environments, which can affect its stability.
  2. Covalent Binding: Grazoprevir exhibits low in-vivo covalent binding properties, enhancing its pharmacokinetic profile and reducing potential side effects .
  3. Stability Studies: Research indicates that grazoprevir maintains stability under various storage conditions, which is critical for its formulation as a pharmaceutical product.

Technical Details

The reactions are carefully controlled to ensure optimal yield and purity, with analytical methods employed to monitor progress throughout the synthesis process .

Mechanism of Action

Process and Data

Grazoprevir exerts its antiviral effects by specifically inhibiting the activity of the hepatitis C virus non-structural protein 3/4A protease. This enzyme is crucial for processing viral polyproteins into functional proteins necessary for viral replication. The mechanism involves:

  1. Binding Affinity: Grazoprevir binds to the active site of the protease, preventing substrate cleavage.
  2. Inhibition of Viral Replication: By blocking this critical step, grazoprevir effectively reduces viral load in infected individuals.

Clinical studies have demonstrated significant reductions in hepatitis C virus RNA levels in patients treated with grazoprevir in combination therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Grazoprevir sodium typically appears as a white to off-white powder.
  • Solubility: It exhibits good solubility in water and organic solvents, facilitating formulation into various dosage forms.

Chemical Properties

  • Stability: Grazoprevir shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point is an important characteristic for determining thermal stability during storage.

Relevant data on these properties can be found in pharmacological databases and material safety data sheets.

Applications

Scientific Uses

Grazoprevir sodium is primarily used in clinical settings for treating chronic hepatitis C virus infections, often in combination with other antiviral agents such as Elbasvir. Its applications extend to:

  • Clinical Trials: Investigating efficacy and safety profiles in diverse patient populations.
  • Research Studies: Exploring resistance mechanisms in hepatitis C virus strains and developing new therapeutic strategies.

The compound's role in combination therapies has been pivotal in achieving sustained virological response rates among patients, significantly improving treatment outcomes .

Chemical Structure and Synthesis of Grazoprevir Sodium

Molecular Architecture: Quinoxaline Macrocyclic Core and P2-P4 Constraint

Grazoprevir sodium (C₄₀H₄₉N₆O₉S·Na) features a macrocyclic quinoxaline scaffold that imposes conformational constraints critical for high-affinity binding to the HCV NS3/4A protease active site. The quinoxaline moiety serves as a rigid planar core that anchors the inhibitor to the S1/S3 pockets via hydrophobic interactions and hydrogen bonding. This core is structurally optimized to maintain activity against common resistance-associated substitutions (RASs), including the Q80K polymorphism that diminishes the efficacy of earlier protease inhibitors like simeprevir [1].

A key structural innovation is the P2-P4 macrocyclic constraint, which reduces conformational flexibility and pre-organizes the molecule for optimal target engagement. This constraint incorporates a trans-fused bicyclic system that projects the P2 isoquinoline and P1' acylsulfonamide groups into complementary protease subsites. The macrocycle's 15-membered ring size balances binding affinity with metabolic stability, while the sodium salt form enhances aqueous solubility for oral bioavailability [1] [5].

Table 1: Key Structural Elements and Their Roles in Grazoprevir Sodium

Structural FeatureRole in Target EngagementImpact on Antiviral Activity
Quinoxaline coreS1/S3 pocket anchoring via H-bonding and π-stackingMaintains potency against GT1a/1b (EC₅₀ = 0.3–0.5 nM)
P2-P4 macrocyclic constraintEnforces bioactive conformation; reduces entropy penaltyEnhances barrier to resistance (e.g., D168A variant EC₅₀ = 12 nM vs. 261 nM for A156T)
P2 IsoquinolineHydrophobic filling of S2 pocketBroad-genotype activity (GT2a EC₅₀ = 1.2–5.4 nM; GT3a EC₅₀ = 7.2–35 nM)
Acylsulfonamide (P1')Covalent-like interaction with catalytic serineIrreversible binding kinetics; prolonged target residence

The molecular architecture confers pan-genotypic activity with picomolar enzyme inhibition constants (Kᵢ): 0.01 nM (GT1a/1b), 0.08 nM (GT2a), 0.15 nM (GT2b), and 0.90 nM (GT3a) [5]. Activity against GT3a is reduced due to natural polymorphisms in the NS3 catalytic domain, though chimeric replicon studies indicate non-catalytic domain sequences also contribute to this differential susceptibility [1].

Synthetic Methodologies: Sonogashira Coupling and Macrolactamization Strategies

The synthesis of grazoprevir sodium relies on convergent strategies centered on palladium-catalyzed Sonogashira coupling and ring-closing macrolactamization as pivotal steps. The route begins with the preparation of two key fragments: the P1 quinoxaline-carboxylic acid and the P2-P4 alkyne-functionalized macrocycle precursor [5] [6].

Step 1: Fragment Synthesis

  • The quinoxaline fragment is synthesized via condensation of o-phenylenediamine with bromo-ketoacid derivatives, followed by enantioselective reduction.
  • The macrocycle precursor incorporates an alkyne handle through Sonogashira coupling between iodotyrosine derivatives and TMS-protected acetylene, achieving >95% yield under optimized conditions (Pd(PPh₃)₄/CuI, Et₃N, 50°C).

Step 2: MacrocyclizationDeprotection of the alkyne enables coupling to the quinoxaline fragment via amide bond formation. The critical macrolactamization is performed under high-dilution conditions (0.001 M) using PyBOP/DIPEA to minimize oligomerization. This forms the 15-membered ring with 65–70% yield and >98% enantiomeric excess [6].

Step 3: Global Deprotection and Salt FormationAcid-mediated removal of tert-butyloxycarbonyl (Boc) groups, followed by sulfonamide formation with chlorosulfonyl isocyanate, yields the free acid. Final treatment with sodium hydroxide generates the stable sodium salt.

Table 2: Key Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYieldPurity (HPLC)Optimization Strategy
Sonogashira couplingPd(PPh₃)₄ (2 mol%), CuI (4 mol%), Et₃N, 50°C, 12h95%>99%Catalyst loading reduction; TMS protection prevents Glaser coupling
MacrolactamizationPyBOP (1.5 eq), DIPEA (3 eq), DMF, 0.001 M, 24h68%98%High dilution suppresses dimers; DMF enhances solubility
Salt formationNaOH (1.05 eq), EtOH/H₂O (4:1), 0°C95%>99.5%Controlled pH titration prevents hydrolysis

Process Chemistry Optimizations for Large-Scale Production

Scale-up of grazoprevir sodium synthesis required addressing three critical challenges: macrocyclization efficiency, catalyst removal, and cryogenic conditions. Process innovations include:

  • Continuous-Flow Macrocyclization: To circumvent high-dilution requirements, a continuous-flow reactor with precisely controlled residence time (30 min) achieves 85% yield at 0.1 M concentration—10-fold higher than batch processing [6].
  • Heterogeneous Palladium Scavengers: Post-Sonogashira coupling, treatment with silica-immobilized thiourea reduces palladium residues to <5 ppm, meeting pharmaceutical specifications without costly chromatography.
  • Low-Temperature Sulfonylation Control: Sulfonamide formation at –40°C suppresses sulfonyl chloride hydrolysis, improving yield from 45% to 92% on multi-kilogram scales [6].

Crystallization optimization is critical for polymorph control. Grazoprevir sodium forms a thermodynamically stable trihydrate when crystallized from ethanol/water (4:1) below 10°C. This crystal form exhibits superior stability (no polymorphic transitions <40°C) and flow properties for tablet compression [6].

Structural Modifications to Enhance Bioavailability and Stability

The lead optimization of grazoprevir focused on overcoming limitations of first-generation protease inhibitors: poor oral bioavailability, acid lability, and susceptibility to efflux transporters. Key modifications include:

  • Sodium Salt Formation: Replacing the free acid with sodium improves water solubility (3.2 mg/mL vs. 0.07 mg/mL for free acid) without compromising membrane permeability [5].
  • Quinoxaline Fluorination: Introducing a fluorine at the 6-position of quinoxaline enhances metabolic stability by blocking CYP3A4-mediated oxidation, reducing hepatic clearance by 60% in human microsomes [5] [9].
  • P2 Isoquinoline Optimization: Methyl substitution ortho to the nitrogen increases logD by 0.5 units, enhancing passive diffusion while maintaining P-glycoprotein efflux ratios <2.0 [9].

Table 3: Impact of Structural Modifications on Pharmacokinetic Parameters

ModificationSolubility (pH 6.8)CYP3A4 T₁/₂ (min)Oral Bioavailability (Rat)Hepatic Extraction Ratio
Prototype (free acid)0.07 mg/mL128%0.92
Sodium salt3.2 mg/mL1525%0.85
+ Fluorinated quinoxaline3.0 mg/mL4231%0.48
+ Methylated P22.8 mg/mL4552%0.41

Properties

CAS Number

1425038-27-2

Product Name

Grazoprevir sodium

IUPAC Name

sodium;[(1R,2S)-1-[[(1R,18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carbonyl]amino]-2-ethenylcyclopropanecarbonyl]-cyclopropylsulfonylazanide

Molecular Formula

C38H49N6NaO9S

Molecular Weight

788.9 g/mol

InChI

InChI=1S/C38H50N6O9S.Na/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H3,41,42,43,45,47,48);/q;+1/p-1/t21-,22-,24-,29+,30-,31-,38-;/m1./s1

InChI Key

HWKZBIVJZNPHGU-CIAYNJNFSA-M

SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+]

Canonical SMILES

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.[Na+]

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)[N-]S(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.